![molecular formula C20H22ClFN2O3S B11338624 N-(3-chloro-4-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338624.png)
N-(3-chloro-4-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and both chloro and fluoro substituents on the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides.
Substitution Reactions: The chloro and fluoro substituents are introduced through nucleophilic aromatic substitution reactions, using reagents like sodium chloride and potassium fluoride under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or potassium fluoride in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-CHLORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide
- N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide
Uniqueness
N-(3-CHLORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22ClFN2O3S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-14-2-7-18(12-19(14)21)23-20(25)16-8-10-24(11-9-16)28(26,27)13-15-3-5-17(22)6-4-15/h2-7,12,16H,8-11,13H2,1H3,(H,23,25) |
InChI Key |
BKWJMJZULHBLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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